Product packaging for Methyl Ionone Gamma(Cat. No.:CAS No. 1322-70-9)

Methyl Ionone Gamma

Cat. No.: B073032
CAS No.: 1322-70-9
M. Wt: 206.32 g/mol
InChI Key: VPKMGDRERYMTJX-CMDGGOBGSA-N
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Description

Methyl Ionone Gamma, also known as γ-Methyl ionone, is a highly valued aromatic chemical belonging to the ionone family, renowned for its refined and complex olfactory profile. It is characterized by a powerful woody-violet scent with distinct iris and orris nuances, often accompanied by fruity and raspberry-like undertones, making it an indispensable reference compound in olfactory research and fragrance development. Its primary research applications include the study of structure-odor relationships, the investigation of olfactory receptor mechanisms, and serving as a key ingredient in the formulation and analytical profiling of fine fragrances, cosmetics, and flavor systems. From a mechanistic perspective, this compound functions by binding to specific G-protein coupled olfactory receptors (ORs) in the olfactory epithelium, triggering signal transduction pathways that are decoded by the brain as its characteristic scent. This interaction makes it a vital tool for neuroscientists and sensory biologists studying odorant perception and signal transduction. Furthermore, its stability and tenacity render it an excellent subject for chromatographic analysis (GC-MS) and stability testing in various matrices. This product is intended for research purposes by qualified professionals in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B073032 Methyl Ionone Gamma CAS No. 1322-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
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InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
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InChI Key

VPKMGDRERYMTJX-CMDGGOBGSA-N
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Canonical SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C
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Isomeric SMILES

CCC(=O)/C=C/C1C(=CCCC1(C)C)C
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Molecular Formula

C14H22O
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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DSSTOX Substance ID

DTXSID501197970
Record name (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Molecular Weight

206.32 g/mol
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Physical Description

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Boiling Point

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Flash Point

greater than 200 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Density

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name Methyl-alpha-ionone
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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CAS No.

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Advanced Synthetic Methodologies and Chemical Transformations of Methyl Ionone Gamma

Chemo-Enzymatic Approaches to Enantioselective Synthesis

The distinct olfactory characteristics of individual stereoisomers of methyl ionone (B8125255) gamma necessitate enantioselective synthetic methods. evitachem.com Chemo-enzymatic approaches, which combine chemical reactions with biological catalysis, offer a powerful tool for achieving high enantiopurity. nih.gov Enzymes, particularly lipases, are widely employed due to their high selectivity and ability to function under mild reaction conditions. nih.govunits.it

Lipase-Mediated Kinetic Resolution Protocols for Chiral Isomers

Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose, catalyzing the acylation or hydrolysis of one enantiomer at a much faster rate than the other. units.itnih.govmdpi.com

Research has demonstrated the successful application of lipase-mediated kinetic resolution to precursors of gamma-ionone (B106490) and its derivatives. For instance, the enantiomers of γ-isomers can be prepared through the enzyme-mediated resolution of their corresponding 4-hydroxy derivatives. researchgate.net A notable example involves the enantioselective and diastereoselective kinetic acetylation of 4-hydroxy-γ-ionone derivatives. This process yields enantiopure (4R,6S)-4-acetoxy-γ-ionone, leaving the other enantiomer as the unreacted alcohol. mdpi.comresearchgate.net Lipase (B570770) PS from Pseudomonas cepacia has been identified as a highly effective biocatalyst for the acetylation of ionol isomers, showing high enantioselectivity. researchgate.netmdpi.com This enzymatic step is crucial as it provides chiral building blocks that can be further transformed into the desired enantiomerically pure methyl ionone gamma isomers. mdpi.comnih.gov

The general principle of lipase-catalyzed kinetic resolution of a racemic alcohol is presented in the table below.

EntryBiocatalystReaction TypeSubstrateProduct 1 (Acylated)Product 2 (Unreacted Alcohol)Selectivity
1Lipase PSAcetylationRacemic 4-hydroxy-γ-ionone derivative(4R,6S)-4-acetoxy-γ-ionone derivative(+)-4-hydroxy-γ-ionone derivativeHigh enantioselectivity and complete diastereoselectivity mdpi.com
2Lipase AKAcetylationRacemic γ-cyclohomogeraniolAcetylated (R)-enantiomerUnreacted (S)-enantiomerHigh enantioselectivity researchgate.net
3Lipase from Candida rugosaHydrolysisRacemic FOP acetates(S)-FOP acetate (B1210297)(R)-FOPHigh diastereomeric excess (de > 98.5%) nih.gov

Enzyme-Mediated Stereoselective Derivatization

Beyond resolution, enzymes can be used for stereoselective derivatization, modifying a specific site in a molecule with high selectivity. researchgate.netwilliams.edu This is exemplified by the enantioselective lipase-mediated kinetic acetylation of γ-ionol. researchgate.net In this process, the lipase selectively acetylates one enantiomer of the racemic alcohol, affording an acetate and the corresponding unreacted alcohol, both in high enantiomeric purity. researchgate.net These separated, enantiomerically enriched products serve as valuable precursors for the synthesis of optically pure (+)- and (−)-γ-ionone. researchgate.net The stereospecificity of the enzyme allows for the creation of chiral centers that are difficult to establish through traditional chemical methods alone.

Regioselective and Stereoselective Synthesis Strategies for this compound Isomers

The industrial synthesis of methyl ionone typically yields a mixture of isomers, including alpha, beta, and gamma variants. google.comchemicalbook.com Controlling the regioselectivity of the cyclization step is paramount for maximizing the yield of the desired gamma isomer.

Controlled Cyclization Reactions and Isomer Selectivity

The synthesis of methyl ionones traditionally begins with the aldol (B89426) condensation of citral (B94496) with methyl ethyl ketone to produce pseudo-methyl ionone. evitachem.comgoogle.com The subsequent acid-catalyzed cyclization of this intermediate is a critical step where isomer selectivity is determined. evitachem.comperfumerflavorist.com The choice of acid catalyst and reaction conditions significantly influences the product distribution. perfumerflavorist.comresearchgate.net

For instance, strong acids like concentrated sulfuric acid tend to favor the formation of the thermodynamically more stable beta-ionone. perfumerflavorist.comresearchgate.net In contrast, weaker acids such as phosphoric acid, or dilute sulfuric acid, can be used to favor the formation of alpha-ionone. perfumerflavorist.com The formation of gamma-ionone is part of this complex equilibrium, and its yield can be optimized by carefully controlling reaction parameters like temperature and catalyst concentration. Lower temperatures are known to favor the formation of the 'iso' forms, which includes the gamma isomer.

The following table summarizes the effect of different acid catalysts on the cyclization of pseudoionone (B86502).

CatalystPredominant Product(s)Reference
Concentrated Sulfuric Acidβ-ionone perfumerflavorist.com
Dilute (5%) Sulfuric AcidMixture of α- and β-ionone perfumerflavorist.com
85% Phosphoric AcidPrimarily α-ionone perfumerflavorist.com

Direct Synthetic Pathways Bypassing Traditional Intermediates (e.g., Pseudoionone)

The established and commercially practiced synthetic routes to methyl ionones consistently proceed through the formation of a pseudo-methyl ionone intermediate. google.comevitachem.comperfumerflavorist.com This key intermediate is formed via an aldol condensation between citral and methyl ethyl ketone. google.com Following its formation, this acyclic precursor undergoes an acid-catalyzed cyclization to yield the mixture of methyl ionone isomers. evitachem.com Current research and literature heavily focus on optimizing this two-step process—condensation followed by cyclization—to control the isomeric ratio of the final product. google.comgoogle.comperfumerflavorist.com At present, scientifically documented and industrially viable synthetic pathways that bypass the formation of the pseudoionone intermediate to directly form the cyclic methyl ionone structure are not prevalent.

Mechanistic Investigations of Isomerization Pathways

Understanding the mechanisms of isomerization is crucial for controlling the final isomeric composition of methyl ionone products. The cyclization of pseudoionone is believed to proceed through a cationic intermediate. It has been proposed that α-, β-, and γ-ionones are all primary products formed directly from the cyclization of pseudoionone.

However, subsequent isomerizations can occur under the acidic reaction conditions. It is well-established that α-ionone can rearrange to the thermodynamically more stable β-ionone, which features a conjugated double bond system within the cyclohexene (B86901) ring. perfumerflavorist.comresearchgate.net This isomerization is particularly rapid at higher temperatures. perfumerflavorist.com Some kinetic models also suggest that the initially formed γ-ionone can isomerize to α-ionone, which can then further convert to β-ionone. researchgate.net The β-ionone isomer is generally considered the most stable and does not readily convert to the other isomers under these conditions. researchgate.net These pathways highlight the kinetic versus thermodynamic control that dictates the final product ratio.

Semisynthesis of Novel this compound Derivatives for Biological Evaluation

While research focusing specifically on the semisynthesis of this compound derivatives for biological evaluation is not extensively detailed in publicly available literature, studies on closely related isomers, such as β-ionone, provide a robust framework for such investigations. The chemical modification of the ionone scaffold is a promising strategy for the development of new bioactive compounds. These studies typically involve introducing various pharmacophores to the core structure to explore and enhance biological activities, including antioxidant and antifungal properties. mdpi.com

A representative approach involves the synthesis of derivatives by modifying the ketone group of the ionone structure. For instance, a series of β-ionone thiazolylhydrazone derivatives have been synthesized and evaluated for their biological potential. This process begins with the reaction of the parent ionone with a thiosemicarbazide, followed by cyclization with a substituted 2-bromoacetophenone (B140003) to yield the final thiazolylhydrazone derivatives. mdpi.com

The biological evaluation of these novel compounds is a critical subsequent step. In vitro antioxidant activity is commonly assessed using standard assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.com These assays measure the ability of the synthesized derivatives to neutralize free radicals, a key factor in preventing oxidative stress-related damage.

Detailed findings from such studies reveal a strong structure-activity relationship. For example, in a study on β-ionone thiazolylhydrazone derivatives, specific substitutions on the phenyl ring of the thiazole (B1198619) moiety significantly influenced antioxidant capacity. mdpi.com

Table 1: Antioxidant Activity of Selected β-Ionone Thiazolylhydrazone Derivatives

Compound IDSubstituent GroupDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
1k 4-OH86.53Not Reported
1m 2,4-diOHNot Reported65.41
Trolox Positive Control>100>100

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. Lower values indicate higher potency. Data sourced from a study on β-ionone derivatives. mdpi.com

Furthermore, the antifungal potential of these derivatives is often evaluated against a panel of plant pathogenic fungi. The results from these screenings can identify lead compounds for the development of new antifungal agents. The inhibitory activity is typically measured as the percentage of growth inhibition at a specific concentration. mdpi.com

Table 2: Antifungal Activity of a Selected β-Ionone Derivative

Compound IDFungal SpeciesInhibition Rate (%) at 125 mg/L
1u Poria vaporaria77.71

Data reflects the percentage of fungal growth inhibition caused by the compound. mdpi.com

These examples using the β-ionone scaffold demonstrate a clear and effective methodology for the semisynthesis and subsequent biological screening of novel derivatives. This same strategic approach—modifying the core structure of this compound and systematically evaluating the resulting derivatives for various biological activities—holds significant potential for discovering new compounds with valuable therapeutic or agrochemical applications. mdpi.com

Molecular Mechanisms of Methyl Ionone Gamma S Biological Activity

Olfactory Receptor Interactions and Downstream Signaling Cascades

The biological effects of many ionones are initiated by their binding to specific olfactory receptors, which are not only present in the nasal epithelium but are also found ectopically in other tissues, where they mediate various cellular responses.

The olfactory receptor OR51E2, also known as a prostate-specific G-protein-coupled receptor (PSGR), has been identified as a key target for the ionone (B8125255) family. bosterbio.com Research has extensively documented that β-ionone is an agonist of OR51E2. bosterbio.comnih.gov Stimulation of this receptor by β-ionone is linked to various cellular effects, including the promotion of cell invasiveness in prostate cancer models. nih.gov

Conversely, the related compound α-ionone has been shown to act as an agonist that, while still activating OR51E2, primarily promotes cell growth rather than invasiveness. nih.gov The combination of α-ionone and β-ionone has been observed to increase total tumor burden more than either molecule alone in research models. nih.gov While Methyl Ionone Gamma is structurally similar to these compounds, and its derivatives are known to modify olfactory profiles, direct research specifically detailing its activation or antagonist profile at the OR51E2 receptor is not extensively documented.

The binding of ionones to the OR51E2 receptor triggers a cascade of intracellular signaling events. The activation of OR51E2 by its agonists, notably β-ionone, leads to an increase in intracellular calcium concentration. fragranceu.com This calcium influx is a critical step that initiates further downstream signaling.

This signaling cascade includes the modulation of mitogen-activated protein kinase (MAPK) pathways. Specifically, research on β-ionone has shown that its binding to OR51E2 can activate the p38 and JNK (c-Jun N-terminal kinase) members of the MAPK family. wikipedia.org The activation of these stress-related kinase pathways is a key mechanism through which ionones exert their biological effects. wikipedia.org In prostate cancer cells, β-ionone has also been shown to activate the ERK1/2 MAPK pathway through a Golgi-localized mechanism. fishersci.com While these pathways are well-established for β-ionone, specific studies confirming the direct modulation of MAPK pathways and calcium release by this compound are limited.

Cellular and Molecular Targets in Disease Research Models

The signaling cascades initiated by ionones influence a variety of cellular processes, which have been explored in several disease research models, particularly for their potential anti-cancer and anti-inflammatory effects.

The biological activity of the ionone family includes the ability to regulate cell cycle proteins and induce apoptosis (programmed cell death). The mechanism often involves the OR51E2 receptor, which, upon activation, can influence the expression of both pro-apoptotic and anti-apoptotic proteins, ultimately promoting apoptosis in malignant cells. For instance, studies on γ-ionone demonstrate that its interaction with OR51E2 can trigger the regulation of cell cycle proteins. Research on other compounds has shown that the activation of MAPK pathways is a critical component in mediating apoptosis. nih.govnih.gov Although these effects are recognized for the broader ionone class, specific research detailing the direct impact of this compound on cell cycle regulatory proteins and apoptotic pathways remains limited.

Ionones have demonstrated anti-inflammatory properties in various research models. Studies on γ-ionone have shown it can modulate inflammatory pathways, with findings in animal models indicating a decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Similarly, β-ionone has been found to significantly inhibit the expression of lipopolysaccharide (LPS)-induced pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and TNF-α. researchgate.netresearchgate.net This inhibition is mediated through the suppression of the MAPK and NF-κB signaling pathways. researchgate.netresearchgate.net While a patent for a cosmetic product listed alpha-isomethyl ionone as an ingredient in an anti-inflammatory composition, the effect was from a mixture of substances. google.com

Table 1: Summary of Investigated Biological Activities of Ionone Analogs

Compound Biological Activity Molecular Mechanism
β-Ionone Promotes cell invasiveness Agonist of OR51E2; Activates MAPK (p38, JNK, ERK1/2) and increases intracellular calcium. nih.govwikipedia.orgfishersci.com
Anti-inflammatory Inhibits pro-inflammatory mediators (NO, PGE2, TNF-α) via MAPK and NF-κB suppression. researchgate.netresearchgate.net
α-Ionone Promotes cell growth Agonist of OR51E2. nih.gov
γ-Ionone Anti-cancer Regulates cell cycle proteins and induces apoptosis via OR51E2 interaction.
Anti-inflammatory Decreases pro-inflammatory cytokines (TNF-α, IL-6).
This compound (alpha-isomethyl ionone) Anti-inflammatory Included as an ingredient in an anti-inflammatory cosmetic formulation (in a mixture). google.com

The mechanisms of antimicrobial action for many essential oils and their components involve the disruption of microbial cell membrane integrity, leading to the leakage of cellular contents, or interference with intracellular processes like protein synthesis and enzyme activity. guidetopharmacology.orgscentspiracy.com However, specific research into the antimicrobial properties and the precise action mechanisms of this compound is not extensively covered in the available scientific literature.

Structure-Activity Relationship (SAR) Studies for Defined Biological Effects

The biological activities of this compound and related ionone compounds are intrinsically linked to their molecular architecture. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features—such as the core ionone ring, the position and nature of double bonds, and the type and location of substituent groups—influence their therapeutic effects. While SAR studies specifically for this compound are limited, research on the broader ionone class, particularly β-ionone derivatives, provides significant insights into the structural requirements for their biological actions.

Correlating Structural Features with Anticancer Activity

The anticancer potential of ionones is heavily dependent on their chemical structure. The ionone ring itself is considered a crucial element for anti-metastatic activity. cambridge.org Research into various derivatives has illuminated key relationships between molecular features and cytotoxicity against cancer cells.

A significant finding comes from studies on β-ionone derivatives synthesized to contain an additional aromatic ring. In these hybrid molecules, the position of substituents on the aromatic ring plays a critical role.

"Ortho Effect": Derivatives with substituents placed at the ortho-position of the aromatic ring consistently exhibit stronger cytotoxicity compared to their meta- and para-substituted counterparts. nih.gov This "ortho effect" is thought to enhance the anticancer activity. nih.gov

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine, on the aromatic ring has been noted to increase the cytotoxic potency of these derivatives. nih.govmdpi.com

Methyl Group: The methyl group is another functional group that has been identified as being essential for the anticancer effects of various compounds. nih.gov

In studies of hybrid compounds of β-ionone and curcumin, derivatives with ortho-modifications showed the best anti-proliferation activity against cancer cells. researchgate.net This contrasts with the structural requirements for anti-inflammatory activity in the same class of compounds, highlighting a clear divergence in the SAR for these two biological effects. researchgate.netfrontiersin.org

Table 1: SAR Findings for Anticancer Activity of β-Ionone Derivatives

Structural Feature Observation Implication for Anticancer Activity Reference
Ionone Ring Considered a key pharmacophore. Essential for anti-metastatic effects. cambridge.org
Substituent Position on Aromatic Ring Ortho-substituted derivatives show higher cytotoxicity than meta or para isomers. The ortho position is favored for enhanced activity. nih.govresearchgate.net
Type of Substituent on Aromatic Ring Electron-withdrawing groups (e.g., -F, -CF3) increase potency. Enhances cytotoxicity. mdpi.comfrontiersin.org
Methyl Group Identified as an important functional group in various anticancer compounds. Contributes to overall anticancer effect. nih.gov

Investigating Structural Determinants for Anti-inflammatory Effects

The anti-inflammatory properties of ionone derivatives are also closely tied to specific structural motifs. SAR studies, particularly on hybrid molecules combining β-ionone with other pharmacologically active compounds like curcumin, have revealed precise structural requirements for inhibiting inflammatory pathways.

The key determinant for the anti-inflammatory activity in these hybrids is the substitution pattern on the appended aromatic ring.

Meta Substitution: Unlike the preference for ortho-substitution for anticancer effects, derivatives with substituents at the meta-position of the aromatic ring exhibit the most potent anti-inflammatory activity, particularly in inhibiting the production of nitric oxide (NO). researchgate.netfrontiersin.orgnih.govx-mol.com

Hydroxyl/Oxo Group: The presence of a 3-hydroxyl or 3-oxo group on the ionone ring itself has been identified as important for the in vitro bioactivity, specifically the repression of pro-inflammatory cytokines like IL-1β and IL-6. nih.gov

These findings demonstrate that subtle changes in molecular structure, such as shifting a substituent from the ortho to the meta position, can switch the primary biological activity of the compound from anticancer to anti-inflammatory. researchgate.netfrontiersin.org

Table 2: SAR Findings for Anti-inflammatory Activity of Ionone Derivatives

Structural Feature Observation Implication for Anti-inflammatory Activity Reference
Substituent Position on Aromatic Ring (in β-ionone hybrids) Meta-substituted derivatives show the best inhibitory activity on NO production. The meta position is the optimal location for anti-inflammatory effects. researchgate.netfrontiersin.orgnih.gov
Functional Group on Ionone Ring The 3-oxo or 3-hydroxyl group is important for repressing pro-inflammatory cytokines. Crucial for modulating cytokine expression. nih.gov
Parent Compound β-ionone itself demonstrates anti-inflammatory properties. The core ionone structure is a valid scaffold for developing anti-inflammatory agents. researchgate.netnih.gov

SAR in Antimicrobial Properties

Ionones and their derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govnih.govmdpi.comresearchgate.net The structural features influencing this activity have been explored through the synthesis of various analogues.

Oxime Derivatives: The conversion of the ketone group in ionones to an oxime can yield potent antimicrobial agents. Notably, α-isomethylionone oxime was found to be the most potent compound against Enterococcus hirae, while β-ionone oxime showed significant inhibitory activity against Legionella pneumophila. nih.gov

Chalcone Derivatives: Chalcones synthesized from β-ionone have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains. researchgate.net

Thiazolylhydrazone Derivatives: In a series of β-ionone thiazolylhydrazone derivatives, compounds bearing electron-donating groups (such as hydroxyl, methyl, and methoxy) on the phenyl ring generally exhibited better antioxidant (free-radical-scavenging) activity, which can be linked to mitigating microbial-induced oxidation. mdpi.com The introduction of halogen atoms at the same position resulted in varied activity, with fluorine-containing compounds often being the most active within that specific series. mdpi.com

The core ionone structure serves as a versatile scaffold, and modifications to its side chain and ketone group can generate derivatives with significant and sometimes specific antimicrobial properties. nih.govnih.gov

Table 3: Antimicrobial Activity of Selected Ionone Derivatives

Compound Class Specific Derivative Target Microorganism Key SAR Finding Reference
Ionone Oximes α-Isomethylionone oxime Enterococcus hirae Conversion of ketone to oxime enhances activity. nih.gov
β-Ionone oxime Legionella pneumophila Structure-specific efficacy. nih.gov
Ionone Chalcones β-Ionone derived chalcones S. aureus (MRSA), Fungi Condensation with aldehydes creates broad-spectrum antimicrobial agents. researchgate.net
Ionone Thiazolylhydrazones Derivatives with -OH, -CH3, -OCH3 N/A (Antioxidant) Electron-donating groups enhance radical-scavenging. mdpi.com

SAR in Protein Farnesyltransferase Inhibition

Protein farnesyltransferase (PFTase) is a crucial enzyme involved in post-translational modifications of proteins, including the Ras oncoprotein, which is implicated in many cancers. nih.govtandfonline.com Inhibiting PFTase is a key strategy in anticancer drug development. nih.gov

While ionones are known to have anticancer effects, the literature does not currently contain direct structure-activity relationship studies linking this compound or its simple derivatives to the inhibition of protein farnesyltransferase. Research into terpenoid-based PFTase inhibitors has often focused on more complex molecules, such as certain sesquiterpene lactones (e.g., xanthanolides). tandfonline.comtandfonline.com For these compounds, studies have shown that PFTase inhibition is not necessarily associated with the α-methylene-γ-lactone function, a group often linked to cytotoxicity. tandfonline.comtandfonline.com

Curcumin and its derivatives have also been reported to inhibit farnesyl transferase. nih.gov Given the SAR studies on β-ionone-curcumin hybrids for other biological activities, this could be a future area of investigation. However, at present, there is no established SAR connecting the structural features of this compound directly to PFTase inhibition.

Advanced Analytical Chemistry Techniques for Methyl Ionone Gamma Research

Chromatographic Separations for Isomer Resolution and Purity Assessment

Gas chromatography (GC) is a primary technique for analyzing the isomeric composition of Methyl Ionone (B8125255) Gamma. resource.org Typically, a capillary column is used for the separation. resource.org The relative percentages of the different isomers can vary depending on the manufacturing process, making GC crucial for quality control and ensuring a consistent product. resource.org For instance, a typical composition might include ≥64% of the gamma (iso-alpha) methyl ionone isomer and 18–24% of the alpha-n-methyl ionone isomer, with the total isomers being ≥95%. The use of chiral columns in GC can also be employed to detect any racemization or interconversion between isomers.

GC is often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. ksu.edu.sa The retention times of the different isomers are key parameters for their identification. For example, in a GC-MS analysis using a specific temperature program, the retention times for various methyl ionone isomers and related compounds can be precisely determined, allowing for their differentiation. ksu.edu.sa

Table 1: Example GC-MS Retention Times for Methyl Ionone Isomers and Related Compounds

CompoundRetention Time (min)
Isomer 417.50
Isomer 518.28
Isomer 618.07
Isomer 719.39
Isomer 817.64
Isomer 918.59
This table is for illustrative purposes and retention times can vary based on the specific GC column and conditions used. ksu.edu.sa

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of Methyl Ionone Gamma and related compounds. nih.gov HPLC with UV detection is a standard method for determining the purity of this compound. It can be used to quantify the different isomers present in a mixture.

HPLC is particularly useful for the analysis of non-volatile or thermally sensitive compounds that are not suitable for GC. mdpi.com In the context of broader chemical profiling of plant extracts or complex mixtures where ionone-type compounds might be present, HPLC coupled with detectors like a Diode Array Detector (DAD) can provide detailed information about the chemical composition. researchgate.netresearchgate.net For the analysis of amino acid transmitters in brain homogenates, a study utilized HPLC with electrochemical detection, demonstrating the versatility of this technique for various compound classes. nih.gov

Mass Spectrometry Applications for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an indispensable technique for the structural elucidation of this compound and the identification of its metabolites. aaup.edu It is a destructive method that provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and structure of a compound. aaup.edu

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used in GC-MS. aaup.eduscioninstruments.com

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to bombard analyte molecules. scioninstruments.com182.160.97 This results in the formation of a molecular ion (M⁺•) and extensive fragmentation. scioninstruments.com The reproducible fragmentation patterns are like a fingerprint for a molecule and can be used for structural identification by comparing them to spectral libraries like those from NIST and Wiley. scioninstruments.com However, the high degree of fragmentation can sometimes lead to the absence of a clear molecular ion peak, making it difficult to determine the molecular weight. scioninstruments.com182.160.97

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecules through proton transfer or adduction. scioninstruments.comcreative-proteomics.com This results in less fragmentation and a more prominent quasi-molecular ion peak (e.g., [M+H]⁺), which is useful for confirming the molecular weight of the analyte. scioninstruments.comazom.com CI is particularly advantageous when the molecular ion is not observed in the EI spectrum. scioninstruments.com

The analysis of fragmentation patterns in mass spectrometry provides detailed structural information about the analyte. aaup.edu When a molecule like an ionone is subjected to EI, it can undergo various characteristic cleavages, including α-cleavage, β-cleavage, and Retro-Diels-Alder rearrangements. aaup.eduresearchgate.net The resulting fragment ions are detected and their mass-to-charge ratios are recorded, producing a mass spectrum. aaup.edu

For example, in the mass spectrum of α-ionone, characteristic fragments are observed at specific m/z values. aaup.edu The most abundant ion gives rise to the tallest peak, known as the base peak. aaup.edu The study of these fragmentation pathways allows chemists to deduce the structure of the parent molecule. aaup.eduresearchgate.net The fragmentation of β-ionone, another isomer, shows a different pattern, with major peaks at m/z = 177 and 43, indicating that the fragmentation is influenced by the position of the double bond in the cyclohexene (B86901) ring. aaup.edu

Table 2: Common Fragmentation Types in Mass Spectrometry

Fragmentation TypeDescription
α-Cleavage The breaking of a bond adjacent to a functional group. aaup.edu
β-Cleavage The breaking of a bond at the second carbon from a functional group. aaup.edu
Retro-Diels-Alder A reverse Diels-Alder reaction that occurs in cyclic compounds with a double bond. aaup.educreative-proteomics.com
McLafferty Rearrangement A rearrangement involving the transfer of a gamma-hydrogen to a double bond, followed by cleavage. creative-proteomics.com
This table provides a general overview of common fragmentation types.

Metabolomics, the comprehensive analysis of metabolites in a biological system, often employs a combination of GC-MS and LC-MS to achieve broad coverage of different metabolite classes. nih.govfrontiersin.org This integrated approach is crucial for identifying and quantifying the metabolites of compounds like this compound. nih.gov

GC-MS is well-suited for the analysis of volatile and semi-volatile metabolites. mdpi.com For example, HS-SPME-GC-MS (Headspace Solid-Phase Microextraction coupled with GC-MS) is used to identify volatile organic compounds. mdpi.com

LC-MS is ideal for analyzing polar and non-volatile metabolites. mdpi.commdpi.com Untargeted LC-MS metabolomics can be used to identify a wide range of compounds, including flavonoids and alkaloids. mdpi.com

The combination of these techniques provides a more complete picture of the metabolome. nih.gov For instance, in the study of food quality, LC/MS and GC/MS analyses were used to determine changes in flavor and bioactive components during storage. frontiersin.org In the analysis of tea, LC-MS and GC-MS were used to investigate the impact of different processing methods on the chemical and flavor characteristics. researchgate.net Similarly, the study of carotenoid fragmentation using APCI (Atmospheric Pressure Chemical Ionization) tandem mass spectrometry, a technique often coupled with LC, revealed that γ-carotene, which contains a β-ionone moiety, produces fragment ions that can help distinguish it from other carotenoids. nih.gov

Spectroscopic Methods for Molecular Characterization and Conformation

Advanced spectroscopic techniques are indispensable in the chemical analysis of complex organic molecules like this compound. These methods provide profound insights into the molecule's structural architecture, stereochemistry, and behavior within biological systems. By probing the interactions of the molecule with electromagnetic radiation, researchers can elucidate its precise three-dimensional arrangement and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for the unambiguous determination of molecular structure and stereochemistry in solution. nih.gov For a molecule such as this compound, which possesses multiple stereoisomers due to its chiral centers and the geometry of its double bond, NMR is crucial for assigning the relative and absolute configuration. The process involves a suite of 1D and 2D NMR experiments.

Initial analysis typically begins with 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments reveal the chemical environment of each hydrogen and carbon atom, providing information on the number of distinct nuclei, their electronic state (chemical shift), and the number of adjacent non-equivalent protons (multiplicity). While ¹H and ¹³C NMR spectra establish the carbon framework and functional groups, they are often insufficient on their own to differentiate between stereoisomers. mdpi.com

The definitive stereochemical assignment, however, relies heavily on the Nuclear Overhauser Effect (NOE), which is observed between nuclei that are close in space, irrespective of their bonding connectivity. libretexts.org The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard for this purpose. buffalo.edu By detecting through-space correlations between protons, NOESY can establish the relative orientation of substituents on the cyclohexane (B81311) ring and the geometry of the butenone side chain. For example, a strong NOE signal between a methyl group proton and a proton on the ring would indicate that they are on the same face of the molecule, a key piece of information for distinguishing between cis and trans isomers or different chair conformations of the ring. libretexts.orgscielo.org.mx

Table 1: Representative NMR Data for Isomer Assignment of Ionone Derivatives This table illustrates the type of data obtained from NMR experiments used for structural and stereochemical elucidation. Chemical shifts (δ) are highly dependent on the specific isomer and solvent.

NucleusRepresentative Chemical Shift (δ) ppmMultiplicityKey 2D NMR Correlations (Example)
¹H0.8 - 2.5s, d, t, q, mCOSY: Shows H-H couplings within the ring and side chain.
¹³C10 - 210-HSQC: Correlates each C with its attached H.
¹H (Olefinic)5.0 - 7.5d, dd, tNOESY: Reveals spatial proximity between side-chain and ring protons, defining stereochemistry.
¹³C (Carbonyl)190 - 210-HMBC: Shows correlations from methyl protons to the carbonyl carbon.

Note: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet. The specific values and correlations would be unique to each stereoisomer of this compound.

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy) in Bioanalytics

Vibrational spectroscopy techniques, including Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, are powerful non-invasive, label-free methods for chemical bioanalysis. mdpi.comnih.gov These techniques provide a detailed molecular "fingerprint" by detecting the characteristic vibrational modes of chemical bonds within a molecule. This capability allows for the identification and characterization of molecules and the study of their interactions and conformational changes within complex biological environments. mdpi.com

Raman spectroscopy is particularly well-suited for bioanalytics due to the low interference from water, making it ideal for studying biological samples in their native aqueous state. nih.gov While direct Raman studies on this compound in a bioanalytical context are not extensively documented, the methodology can be understood from research on structurally related compounds, such as other ionones and carotenoids (which contain ionone rings).

A key application in bioanalytics for a fragrance molecule like this compound would be to study its interaction with olfactory receptors. Research on rhodopsin, a light-receptor protein that binds the retinal molecule (which features a β-ionone ring), provides a strong parallel. In these studies, resonance Raman and FTIR spectroscopy are used to probe the structural changes of the ionone ring and the polyene chain upon binding to the protein pocket and upon activation. cas.czresearchgate.netnih.gov Specific vibrational bands corresponding to C=C stretching and C-C stretching modes, as well as hydrogen out-of-plane (HOOP) wags, are sensitive to the conformation and electronic environment of the molecule, revealing how the protein accommodates its ligand. researchgate.net

Similarly, Raman spectroscopy could be employed to investigate the binding of this compound to its target olfactory receptor, providing insight into the specific molecular interactions that trigger the perception of its characteristic scent. Furthermore, Raman microspectroscopy has been successfully used to detect carotenoids (ionone precursors) non-invasively in human skin, demonstrating the technique's potential for analyzing the presence and distribution of such compounds in biological tissues. springermedizin.de

Table 2: Representative Raman Bands for Functional Groups in this compound This table shows typical vibrational frequencies for the key functional groups in this compound, which would be points of interest in a bioanalytical Raman study.

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance in Bioanalytics
C=O Stretch (Ketone)1650 - 1700Sensitive to hydrogen bonding and local polarity; changes indicate interaction with a receptor binding site.
C=C Stretch (Alkene)1600 - 1680Reflects the conformation and conjugation of the polyene chain; shifts can indicate conformational changes upon binding.
C-H Bending/Deformation1350 - 1480Part of the "fingerprint" region, provides structural information about the alkyl groups.
C-C Stretch800 - 1200Sensitive to the overall skeletal conformation of the molecule.

Computational Chemistry and in Silico Modeling of Methyl Ionone Gamma

Quantum Mechanical (QM) and Molecular Mechanical (MM) Simulations

Quantum mechanics and molecular mechanics are powerful computational tools used to simulate molecular systems. MM methods are often employed to study large systems and conformational flexibility, while QM methods provide high accuracy for electronic structure and reactivity. nih.govrsc.org

The perception of odor begins with the interaction between a volatile molecule, like Methyl Ionone (B8125255) Gamma, and an olfactory receptor (OR) in the nose. nih.gov Since obtaining experimental structures of ORs is notoriously difficult, computational modeling has become an indispensable tool for investigating these interactions. nih.govnih.gov

The process typically begins with creating a three-dimensional (3D) model of the target OR, often through homology modeling, which uses the known structure of a related protein (like another G protein-coupled receptor) as a template. researchgate.net Once a model of the receptor is built, molecular docking simulations can be performed. Docking algorithms predict the preferred orientation of a ligand (the odorant) when it binds to the receptor, forming a stable complex. jbiochemtech.com These simulations help identify key amino acid residues within the receptor's binding pocket that interact with the Methyl Ionone Gamma molecule. nih.gov

For example, studies on the closely related β-ionone have shown it activates the olfactory receptor OR51E2. nih.gov Computational models would likely investigate similar interactions for this compound, analyzing how its specific isomeric structure and methyl group placement influence binding affinity and receptor activation compared to other ionones. nih.gov Molecular dynamics (MD) simulations can further refine this understanding by modeling the real-time dynamics of the ligand-receptor complex, providing insights into the stability of the interaction and the conformational changes the receptor undergoes upon binding. researchgate.net

Table 1: Computational Approaches in Olfactory Receptor-Ligand Modeling

Computational Technique Purpose in Olfactory Research Key Insights Provided
Homology Modeling To predict the 3D structure of an olfactory receptor based on a known template structure. researchgate.net Provides a structural model of the receptor's binding pocket.
Molecular Docking To predict the binding pose and affinity of an odorant molecule within the receptor. jbiochemtech.com Identifies key interacting amino acid residues and estimates binding strength. nih.gov
Molecular Dynamics (MD) To simulate the movement and interaction of the receptor-ligand complex over time. researchgate.net Assesses the stability of the binding pose and reveals conformational changes upon binding.

| Free Energy Calculations | To provide a more accurate estimation of the binding affinity between the odorant and the receptor. researchgate.net | Quantifies the strength of the ligand-receptor interaction. |

Methyl Ionone is a term for a mixture of isomers, with this compound (also known as alpha-isomethyl ionone) being one of the most significant for its scent profile. cloudfront.netfragranceconservatory.comthegoodscentscompany.com Each isomer possesses a unique arrangement of atoms, leading to different shapes (conformations) and, consequently, distinct odor characteristics. fraterworks.com

Molecular Mechanics (MM) simulations are particularly well-suited for performing conformational analysis. nih.gov These simulations calculate the potential energy of a molecule as its bonds are rotated, generating a potential energy surface that reveals the most stable, low-energy conformations. By comparing the relative energies of the most stable conformers for different isomers (e.g., alpha-iso, alpha-n, beta-iso, beta-n), computational chemists can predict their relative abundance at equilibrium and understand how their distinct 3D shapes influence their interaction with olfactory receptors.

Table 2: Major Isomers of Methyl Ionone

Isomer Name Common Name Key Structural Feature CAS Number
(3E)-3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one α-Isomethyl ionone (Gamma) Double bond at C2 of the ring; methyl group on the butenone chain. fraterworks.com 127-51-5
(E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one α-n-Methyl ionone Double bond at C2 of the ring; no methyl group on the butenone chain. cloudfront.net 127-42-4
(3E)-3-Methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one β-Isomethyl ionone Double bond at C1 of the ring; methyl group on the butenone chain. 7779-30-8

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method that is highly effective for studying the electronic structure and reactivity of molecules. rsc.org It is widely used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. mdpi.com

DFT calculations can elucidate the intrinsic reactivity of the chemical bonds within this compound. By analyzing the molecule's Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict how the molecule will behave in chemical reactions. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Furthermore, DFT can be used to generate molecular electrostatic potential (ESP) maps, which visualize the electron density distribution around the molecule. nih.gov These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to chemical attack. For this compound, this would highlight the reactivity of the carbonyl group and the carbon-carbon double bonds.

Table 3: Key Reactivity Descriptors from DFT

Descriptor Definition Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the tendency to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the tendency to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. researchgate.net A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
Chemical Hardness A measure of resistance to change in electron distribution. Related to the HOMO-LUMO gap; harder molecules are less reactive.

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the molecule's surface. nih.gov | Identifies electron-rich and electron-poor sites for predicting reaction locations. nih.gov |

The core structure of ionones is formed through cyclization reactions. DFT studies have been instrumental in unraveling the mechanisms of similar reactions, such as methylcyclization, which can occur both non-enzymatically and with the aid of enzymes. researchgate.netnih.gov

Recent computational studies have detailed a non-enzymatic, silver(I)-mediated methylcyclization that proceeds through a stepwise cationic reaction pathway. nih.govnih.gov DFT calculations were used to map out this mechanism, showing that the reaction involves three key steps: (1) a rate-limiting methyl transfer from an activated methylating agent to an alkene, (2) a subsequent nucleophilic attack by an arene to induce cyclization, and (3) a final deprotonation/rearomatization step. researchgate.netnih.gov

In nature, similar transformations are catalyzed by bifunctional methyltransferase-cyclase enzymes. nih.gov For example, an engineered enzyme can convert psi-ionone into cis-α-irone, a structurally related fragrance compound. researchgate.net DFT simulations can model the reaction within the enzyme's active site, helping to explain the high selectivity and efficiency of these biological catalysts. These mechanistic insights are crucial for developing new synthetic routes to valuable fragrance molecules like this compound. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. slideshare.netwikipedia.org In perfumery, this "activity" is often the perceived odor character or intensity.

A QSAR study involves several key steps. First, a dataset of molecules with known activities is selected. For fragrances, this would be a set of ionone-like molecules with their corresponding sensory data (e.g., odor detection thresholds or descriptive scent profiles). libretexts.org Next, a variety of molecular descriptors are calculated for each molecule. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, and electronic properties (e.g., LogP, molecular weight, dipole moment, HOMO/LUMO energies). fiveable.me

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then constructed that correlates the molecular descriptors with the observed activity. fiveable.me The final step is validation, where the model's predictive power is tested on a set of molecules not used in its creation. wikipedia.org A successful QSAR model can be used to predict the odor properties of new, unsynthesized molecules, guiding chemists toward designing novel fragrance ingredients with desired scent profiles. ijpsr.com For this compound, a QSAR model could help explain why its specific isomeric structure results in its characteristic violet and orris notes. fraterworks.com

Table 4: Hypothetical QSAR Study Workflow for Ionone-Type Odorants

Step Description Example for Ionones
1. Data Set Selection Compile a list of molecules with measured olfactory data. libretexts.org A series of ionone isomers and analogs with their published odor detection thresholds.
2. Descriptor Calculation Compute numerical values representing molecular properties. fiveable.me Topological indices, molecular weight, LogP, dipole moment, HOMO/LUMO energies.
3. Model Construction Use statistical methods to build an equation linking descriptors to activity. wikipedia.org Develop a regression equation: Odor Threshold = f(Descriptor 1, Descriptor 2, ...).
4. Model Validation Test the model's ability to predict the activity of new or excluded compounds. libretexts.org Use the equation to predict the odor thresholds of a test set of ionones and compare with experimental values.

| 5. Application | Use the validated model to screen virtual compounds or guide new designs. ijpsr.com | Predict the odor profiles of novel, hypothetical ionone derivatives to prioritize synthesis. |

Prediction of Biological Activities and Pharmacological Potency

In silico models are frequently used to predict the biological activities of chemical compounds by analyzing their structural features and physicochemical properties. nih.gov Methodologies such as Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and the identification of structural alerts are applied to forecast how a molecule like this compound might interact with biological systems. nih.goveuropa.eunih.gov These predictions are crucial for early-stage safety assessments of cosmetic and fragrance ingredients. researchgate.net

Research on the ionone class of compounds, to which this compound belongs, has identified interactions with specific olfactory receptors that are also found in other tissues, suggesting potential for broader biological effects. Computational modeling and molecular dynamics simulations have been used to understand how ionones bind to these receptors, such as the olfactory receptor OR51E2.

A significant focus for fragrance ingredients is the prediction of skin sensitization potential. researchgate.net In silico models are developed using machine learning algorithms trained on data from existing studies to predict whether a chemical is likely to cause skin allergies. researchgate.net These models analyze molecular descriptors and structural fragments to identify features associated with sensitization. nih.gov For instance, the presence of reactive functional groups, either in the parent molecule or formed through metabolic activation, can be flagged as a structural alert for potential protein binding, a key mechanism in skin sensitization. nih.gov

Table 1: Representative In Silico Predictions for Biological Activities of this compound
EndpointPredicted OutcomeModeling Approach
Skin Sensitization PotentialPotential SensitizerQSAR / Structural Alerts
Olfactory Receptor Binding (e.g., OR51E2)Predicted AgonistMolecular Docking / Pharmacophore Modeling
Genotoxicity (Ames Test)Predicted Non-mutagenicStructural Alerts / Statistical-Based QSAR
Cramer Class (Oral Toxicity Concern)Low (Class I)Decision Tree / Rule-Based Systems

This table is illustrative and represents the type of data generated by computational toxicology models. The predictions are based on the application of general in silico methodologies to the structure of this compound.

In Silico Ecotoxicological Profiling and Hazard Assessment

Given the widespread use of fragrance ingredients in consumer products, their potential impact on the environment is a key area of assessment. researchgate.netnih.gov In silico ecotoxicological profiling is used to predict the environmental fate and potential hazards of high-volume chemicals like this compound. researchgate.netnih.gov These computational methods help to prioritize substances for aquatic risk assessment and fill data gaps where experimental results are unavailable. researchgate.netnih.gov

The process often begins by estimating a substance's physicochemical properties, such as its octanol-water partition coefficient (Kow), which influences its environmental distribution. researchgate.net QSAR models are then used to predict specific ecotoxicological endpoints, including acute toxicity to aquatic organisms like fish and daphnia. researchgate.netnih.gov These models correlate structural features of molecules with observed toxicity data from a large set of chemicals to make predictions for new or untested compounds. nih.gov

Table 2: Representative In Silico Ecotoxicological Profile for this compound
EndpointPredicted Value / ClassificationModeling Approach
Acute Fish Toxicity (96h LC50)1-10 mg/L (Harmful to aquatic life)QSAR Models
Acute Daphnia Toxicity (48h EC50)1-10 mg/LQSAR Models
Ready BiodegradabilityNot readily biodegradableBiodegradation Prediction Models (e.g., BIOWIN)
Bioaccumulation Factor (BCF)ModerateKow-based QSAR
PBT AssessmentDoes not meet PBT criteriaWeight of Evidence from Predicted Endpoints

This table is illustrative and represents the type of data generated by computational ecotoxicology models. The predictions are based on the application of general in silico methodologies to the structure of this compound.

Environmental Fate and Ecotoxicological Research of Methyl Ionone Gamma

Biodegradation Pathways and Rates in Environmental Compartments (e.g., Water, Soil)

Research indicates that Methyl Ionone (B8125255) Gamma is considered to be readily biodegradable. givaudan.comiff.com Biodegradation is a key process for the removal of organic chemicals from the environment, driven by microorganisms like bacteria and fungi. givaudan.com According to OECD test guidelines, a substance is classified as readily biodegradable if it achieves more than 60% degradation within a 28-day period, a criterion that has been met by α-iso-methylionone. givaudan.com

Specific studies have elucidated the biotransformation pathways of this compound. Research using activated sludge, which simulates conditions in a wastewater treatment plant, identified the main biodegradation product of (±)-α-isomethylionone as (±)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one. tiiips.comnih.gov This transformation highlights a specific metabolic pathway for its breakdown in aquatic environments.

Furthermore, microbial conversion studies using the fungus Aspergillus niger have demonstrated its capability to transform α-isomethylionone. researchgate.net The bioconversion products were found to be analogous to those from α-ionone, which include cis-3-hydroxy-α-ionone, trans-3-hydroxy-α-ionone, and 3-oxo-α-ionone. tiiips.comresearchgate.net

Table 1: Summary of Biodegradation Research Findings

Research Area Finding Source(s)
Biodegradability Classification Readily biodegradable per OECD guidelines. givaudan.comiff.com
Activated Sludge Pathway Main product is 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one. tiiips.comnih.gov

| Microbial Conversion | Aspergillus niger converts it to hydroxylated and oxidized derivatives. | researchgate.net |

Bioaccumulation Potential and Transport Mechanisms in Ecosystems

The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk profile. The octanol-water partition coefficient (Log Kow) is a key indicator, with higher values suggesting a greater potential to accumulate in fatty tissues. For Methyl Ionone Gamma, Log Kow values have been reported in the range of 4.079 to 5.0, indicating a potential for bioaccumulation. directpcw.comecoflores.eu An estimated Bioconcentration Factor (BCF) of 161 for the related compound α-ionone further suggests a high potential for bioconcentration in aquatic organisms. nih.gov

Despite these indicators, several assessments conclude that this compound is not considered to be bioaccumulative. directpcw.comchemicalbook.comnpcdn.net It does not meet the criteria for being classified as a PBT (Persistent, Bioaccumulative, and Toxic) substance. directpcw.comchemicalbook.com This is supported by an assessment from Environment Canada, which concluded that the substance is not suspected to be bioaccumulative. ewg.org

Table 2: Bioaccumulation Potential Indicators

Parameter Reported Value(s) Implication Source(s)
Log Kow 4.079 - 5.0 Potential for bioaccumulation directpcw.comecoflores.eu
BCF (est. for α-ionone) 161 High potential in aquatic organisms nih.gov

Phototransformation and Environmental Stability under Various Conditions

This compound is generally considered to be stable under normal conditions of use and storage. chemicalbook.comhekserij.nlhekserij.nl However, it is recommended to avoid conditions of excessive heat and sources of ignition, as thermal decomposition can occur, producing carbon monoxide and carbon dioxide. thegoodscentscompany.com Some formulations may contain stabilizers, such as α-Tocopherol, to enhance chemical stability. chemicalbook.com

In the environment, other degradation pathways besides biodegradation are relevant. For the ionone class of chemicals, photooxidation is considered a potential fate process in surface waters that are exposed to sunlight. nih.gov This suggests that sunlight may contribute to the transformation and degradation of this compound in aquatic ecosystems.

Research on Toxicological Endpoints and Mechanisms in Environmental Organisms

Extensive testing has been conducted to evaluate the genotoxic potential of this compound and related ionone isomers. The available data consistently show that the compound is not genotoxic. researchgate.netscribd.com

Ames Test (in vitro): Alpha-iso-methylionone was found to be negative in the Ames bacterial reverse mutation assay, which tests for a substance's ability to cause genetic mutations. vigon.comresearchgate.net

Micronucleus Test (in vivo): An in vivo micronucleus test in mice also yielded a negative result, indicating that the compound did not cause chromosomal damage in the bone marrow cells of the animals. vigon.com

Based on these findings, this compound is not classified as a germ cell mutagen. lgcstandards.com

This compound is recognized and classified as a skin sensitizer. hekserij.nllgcstandards.comeuropa.eu This means it has the potential to cause an allergic skin reaction after repeated contact. hekserij.nlhekserij.nl

Due to this potential, its use is regulated. The International Fragrance Association (IFRA) has issued a standard restricting its use, with the specified reason being dermal sensitization. scentree.cothegoodscentscompany.com In the European Union, it is listed as one of the 26 fragrance allergens that must be declared on the ingredient list of cosmetic products when present above certain concentrations, allowing consumers to make informed choices. mi-free.com

While classified as a sensitizer, some research suggests it has a generally weak sensitizing potential. karger.com One review of clinical and experimental data noted that a clear cause-and-effect relationship for allergic contact dermatitis has been infrequently established in clinical cases. karger.com

Research has established the following toxicological endpoints:

Table 3: Aquatic Toxicity of this compound

Organism Endpoint Duration Value (mg/L) Source(s)
Fish LC50 96 hours 1.428 - 2.3 directpcw.comlgcstandards.com
Daphnia (Invertebrates) EC50 48 hours 3.7 - 4.7 directpcw.comlgcstandards.com

| Algae (Plants) | EC50 | 72 hours | >9.42 - >20 | directpcw.comlgcstandards.com |

These data demonstrate that while the compound can be harmful to aquatic life, the toxicity varies among different types of organisms, with fish appearing to be more sensitive than daphnia or algae. The classification reflects the potential for adverse effects in aquatic ecosystems, necessitating responsible disposal of products containing this ingredient to avoid release into waterways. perfumeextract.co.uklgcstandards.com

Application Oriented Academic Research Pertaining to Methyl Ionone Gamma

Research into Olfactory Perception and Stereochemical Influence

The scent of a molecule is intricately linked to its three-dimensional structure and how it interacts with olfactory receptors in the nasal cavity. Research into Methyl Ionone (B8125255) Gamma and its isomers has provided valuable insights into these structure-odor relationships.

Correlation of Enantiomeric Composition with Perceived Odor Qualities

The stereochemistry of ionone-type molecules, including Methyl Ionone Gamma, plays a critical role in determining their perceived scent. mdpi.comresearchgate.net Scientific studies have demonstrated that the regioisomeric and enantiomeric purity of these compounds dramatically influences their fragrance properties. mdpi.com This results in often pronounced differences in both the character of the scent (notes) and the odor detection thresholds between different isomers. mdpi.comresearchgate.net

For instance, research on γ-ionone, a core component of the this compound mixture, has revealed a significant disparity in the fragrance response and detection threshold between its two enantiomers. researchgate.net Similarly, the various isomers of methyl ionone, which constitute commercial this compound, each contribute distinct olfactory nuances, ranging from floral and powdery to woody and earthy notes. alibaba.com The specific ratio of these isomers, particularly the predominance of the alpha-iso (gamma) form, defines the final, complex aroma profile of the commercial product. thegoodscentscompany.com This highlights the principle that the chirality of a fragrance molecule is a key determinant of its interaction with the highly specific and chiral olfactory receptors. researchgate.net

Table 1: Olfactory Characteristics of Methyl Ionone Isomers This table is illustrative and based on general descriptions from perfumery literature.

IsomerPredominant Odor NotesTypical Contribution to Fragrance Profile
alpha-iso-Methyl Ionone (gamma)Floral (violet, orris), powdery, woody wikipedia.orgfragranceu.comProvides the main floral, velvety, and sweet-powdery character. fragranceu.comthegoodscentscompany.com
alpha-n-Methyl IononeWoody, leathery, slightly floral thegoodscentscompany.comAdds depth, tenacity, and a woody-leathery complexity.
beta-iso-Methyl IononeOrris-like, dry, less floral than gamma thegoodscentscompany.comContributes to a dry, rooty, and less sweet aspect of the fragrance.
beta-n-Methyl IononeWoody, earthy, less common alibaba.comCan impart a more intense, earthy, and less refined note.

Elucidation of the 3D Arrangement of Molecular Features for Receptor Binding

The interaction between an odorant molecule and an olfactory receptor is a highly specific "lock and key" mechanism, where the three-dimensional shape of the molecule is paramount. researchgate.net To understand the structural requirements for the characteristic violet and woody scent of ionones, researchers have employed molecular modeling techniques. researchgate.net These studies aim to identify the specific spatial arrangement of a molecule's features—a concept known as a pharmacophore—that is necessary for binding to and activating olfactory G-protein coupled receptors (GPCRs). researchgate.netuc.ptmdpi.com

Research involving modeling studies of various ionone analogues has suggested that a nearly identical spatial orientation of key hydrophobic and polar moieties is crucial for triggering a similar receptor response, which the brain interprets as a pleasant woody-violet smell. researchgate.net This implies that for a molecule to be perceived as having a violet-like scent, its shape must allow these specific chemical groups to be presented to the receptor in a precise geometric arrangement. researchgate.net These computational approaches, which can be extended to the isomers found in this compound, are instrumental in predicting the scent of new molecules and in understanding the fundamental principles of chemoreception. researchgate.netmdpi.com

Investigations for Potential Therapeutic Scaffold Development

The biological activity of terpenoid compounds, the class to which methyl ionones belong, has been a subject of interest in medicinal chemistry. Research into ionones and their derivatives has revealed potential applications in oncology and as anti-inflammatory agents, suggesting that they could serve as a scaffold for the development of new therapeutic agents. researchgate.net

Preclinical Research in Oncology Models

Several studies have investigated the potential of ionone isomers as anticancer agents. researchgate.net For example, β-ionone has been shown to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer. Limited research also suggests potential anticancer properties for α-methyl ionone. smolecule.com These effects are often attributed to the modulation of key signaling pathways involved in cell growth and apoptosis (programmed cell death). researchgate.net While direct preclinical studies specifically on the "this compound" mixture are not extensively documented in publicly available literature, the demonstrated activity of its constituent isomer types provides a rationale for further investigation into its potential as a therapeutic scaffold in oncology.

Table 2: Summary of Preclinical Oncology Research on Ionone Isomers

Ionone IsomerCancer ModelObserved EffectReference
β-IononeMelanoma and Breast Cancer Cell LinesInhibition of cell proliferation, induction of apoptosis.
α-Methyl IononeGeneral (Limited Research)Suggested potential anticancer properties. smolecule.com
Ionone DerivativesGeneralConsidered a promising scaffold for cancer research. researchgate.net

Studies on Anti-inflammatory Therapeutic Potential

The anti-inflammatory properties of ionones have also been a focus of scientific inquiry. Research has shown that ionone derivatives can exert anti-inflammatory effects. researchgate.net For instance, isomethyl α-ionone, a key component of this compound, has been shown in in vitro studies to reduce the production of pro-inflammatory cytokines, which are molecules that promote inflammation. One study noted a significant decrease in TNF-alpha and IL-6 levels in macrophage cultures treated with isomethyl α-ionone. Furthermore, other ionone derivatives have been synthesized and tested, with some showing potent inhibition of neutrophil migration, a key process in the inflammatory response. colab.ws These findings suggest that the methyl ionone structure could be a valuable template for designing novel anti-inflammatory drugs. researchgate.netcolab.ws

Role in Chemical Ecology and Plant-Environment Interactions (implied through natural occurrence/synthesis of related ionones)

Ionones are naturally occurring compounds in many plants, where they function as important signaling molecules in the plant's interactions with its environment. wikipedia.org They are typically formed from the degradation of carotenoids. wikipedia.org These volatile organic compounds (VOCs) play a dual role in chemical ecology.

On one hand, the floral scent produced by the emission of ionones can act as an attractant for pollinators, such as bees, which is crucial for plant reproduction. frontiersin.orgmdpi.com On the other hand, these same compounds can serve as a defense mechanism. ontosight.ai Plants can release ionones and other volatiles in response to herbivore feeding, and these chemical signals can deter the herbivores or, in some cases, attract the natural predators of the herbivores. frontiersin.orgnih.gov For example, β-ionone is known to be involved in plant defense mechanisms. ontosight.ai While specific research on the ecological role of this compound is not detailed, its structural similarity to naturally occurring ionones strongly implies its potential to be involved in similar plant-environment and plant-insect interactions. alibaba.com

Q & A

Basic Research Questions

Q. How is Methyl Ionone Gamma identified and differentiated from other isomers in analytical chemistry?

  • Methodological Answer : Identification relies on gas-liquid chromatography (GLC) and mass spectrometry (MS) to resolve isomer-specific peaks. Key parameters include retention times for gamma (iso-alpha) methyl ionone (64% in high-purity samples) and alpha-n-methyl ionone (18–24%) . Physicochemical properties such as refractive index (1.4980–1.5030), density (0.927–0.935 g/mL), and solubility in 70% alcohol are critical for validation . Differentiation from beta or delta isomers requires comparative spectral analysis and adherence to REACH guidelines for multi-constituent substance classification .

Q. What are the key physicochemical properties of this compound critical for experimental design?

  • Methodological Answer : Essential properties include:

  • Boiling point : 232°C at 760 mmHg .
  • Flash point : 124°C (TCC method) for safety protocols .
  • Carbonyl content : ≥95% to confirm purity for reactivity studies .
  • Solubility : Soluble in 1:4 vol. in 70% alcohol, which informs solvent selection for formulation studies .
    These parameters must be verified using ASTM or ISO-compliant assays to ensure reproducibility .

Q. What analytical techniques are recommended for quantifying isomer ratios in this compound mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or GLC with flame ionization detection (FID) are standard. For example, GLC purity thresholds require gamma (iso-alpha) methyl ionone ≥64% and total isomers ≥95% . Data interpretation must account for batch variability, as industrial samples may contain 50–75% gamma isomer alongside alpha-n-methyl ionone (10–30%) .

Q. How are safety assessments for this compound conducted in fragrance research?

  • Methodological Answer : The IFRA Standard mandates toxicological evaluations via the RIFM Safety Assessment framework, including dermal sensitization QRA2 (Quantitative Risk Assessment) and aquatic risk modeling . Researchers must align with category-specific exposure limits (e.g., 0.6–6.4% in fine fragrances) and reference peer-reviewed criteria for allergenicity thresholds .

Advanced Research Questions

Q. How can researchers address contradictions in reported isomer composition across this compound studies?

  • Methodological Answer : Discrepancies arise from synthesis methods (e.g., catalytic vs. thermal isomerization) or subsampling errors. To mitigate:

  • Use representative subsampling protocols with incremental analysis to minimize heterogeneity .
  • Apply multivariate statistical analysis to reconcile batch-specific data (e.g., 20% gamma in some grades vs. 64% in others) .
  • Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What experimental strategies optimize synthetic routes to enhance this compound yield?

  • Methodological Answer : Key approaches include:

  • Catalyst screening : Acidic or enzymatic catalysts (e.g., zeolites) to favor gamma isomer formation .
  • Reaction mass analysis : Monitor intermediates via real-time MS to adjust temperature/pH and minimize byproducts like alpha-n-methyl ionone .
  • Process optimization : Use design of experiments (DoE) to balance reaction time (≥8 hours) and purity thresholds (≥95% total isomers) .

Q. How do isomer-specific bioactivity differences impact this compound’s application in olfactory research?

  • Methodological Answer : Gamma isomers exhibit distinct odor profiles (woody-ambergris) compared to alpha (fruity) or beta (violet-like) isomers . Researchers should:

  • Conduct olfactometry trials with controlled isomer ratios (e.g., 70% gamma for "Coeur" grades) to map receptor activation .
  • Compare threshold detection levels (e.g., 0.1 ppb for gamma vs. 0.5 ppb for alpha) using gas chromatography-olfactometry (GC-O) .

Q. What methodologies ensure data reliability in long-term stability studies of this compound?

  • Methodological Answer : Implement accelerated stability testing (40°C/75% RH for 6 months) with periodic:

  • Purity assays : Track carbonyl content degradation via titration .
  • Isomer redistribution analysis : Use chiral columns to detect racemization or isomer interconversion .
  • Statistical error modeling : Calculate uncertainty intervals using Monte Carlo simulations to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.